molecular formula C18H19NO2 B320032 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether

Cat. No.: B320032
M. Wt: 281.3 g/mol
InChI Key: MHIXDQUEODUCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is an organic compound that features both an indole and a phenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with an alkyl halide.

    Coupling Reaction: The final step involves coupling the indole derivative with the phenoxy derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group might enhance the compound’s ability to cross cell membranes or bind to specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone
  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,5-dimethylphenoxy)ethanone

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2,6-dimethylphenoxy)ethanone

InChI

InChI=1S/C18H19NO2/c1-13-6-5-7-14(2)18(13)21-12-17(20)19-11-10-15-8-3-4-9-16(15)19/h3-9H,10-12H2,1-2H3

InChI Key

MHIXDQUEODUCCE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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